molecular formula C15H10N2OS B14261029 9-Isothiocyanato-4-methoxyacridine CAS No. 154389-38-5

9-Isothiocyanato-4-methoxyacridine

Katalognummer: B14261029
CAS-Nummer: 154389-38-5
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: ACDFHWMFJZLDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Isothiocyanato-4-methoxyacridine: is a chemical compound belonging to the class of acridines, which are known for their diverse biological activities. This compound is characterized by the presence of an isothiocyanate group (-NCS) at the 9th position and a methoxy group (-OCH3) at the 4th position of the acridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-isothiocyanato-4-methoxyacridine typically involves the introduction of the isothiocyanate group to the acridine ring. One common method is the reaction of 9-chloroacridine with potassium thiocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more sustainable and less toxic methods, such as the use of elemental sulfur and catalytic amounts of amine bases, has been explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Isothiocyanato-4-methoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-Isothiocyanato-4-methoxyacridine is used as a building block in the synthesis of various functionalized acridine derivatives. Its high reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes. It has also been studied for its antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials .

Wirkmechanismus

The mechanism of action of 9-isothiocyanato-4-methoxyacridine involves its interaction with biological macromolecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key enzymes and disruption of cellular processes. The compound’s ability to intercalate into DNA further enhances its anticancer activity by preventing DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-Isothiocyanato-4-methoxyacridine is unique due to the presence of both the isothiocyanate and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

154389-38-5

Molekularformel

C15H10N2OS

Molekulargewicht

266.32 g/mol

IUPAC-Name

9-isothiocyanato-4-methoxyacridine

InChI

InChI=1S/C15H10N2OS/c1-18-13-8-4-6-11-14(16-9-19)10-5-2-3-7-12(10)17-15(11)13/h2-8H,1H3

InChI-Schlüssel

ACDFHWMFJZLDNL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.